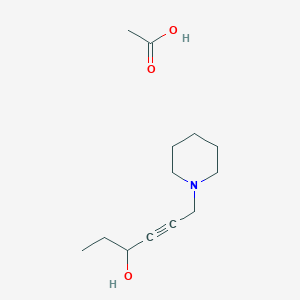
acetic acid;6-piperidin-1-ylhex-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-piperidin-1-ylhex-4-yn-3-ol is a compound that combines the properties of acetic acid and a piperidine derivative Acetic acid is a simple carboxylic acid known for its role in vinegar, while the piperidine derivative is a nitrogen-containing heterocycle often found in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-piperidin-1-ylhex-4-yn-3-ol typically involves the reaction of a piperidine derivative with an acetylenic compound. One common method is the alkylation of piperidine with a bromoalkyne, followed by hydrolysis to introduce the acetic acid moiety. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-piperidin-1-ylhex-4-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Acetic acid;6-piperidin-1-ylhex-4-yn-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;6-piperidin-1-ylhex-4-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety can interact with neurotransmitter receptors, while the acetic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple nitrogen-containing heterocycle with various pharmacological activities.
Acetic Acid: A simple carboxylic acid with antimicrobial and metabolic roles.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Uniqueness
Acetic acid;6-piperidin-1-ylhex-4-yn-3-ol is unique due to the combination of the piperidine ring and the acetylenic group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
acetic acid;6-piperidin-1-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.C2H4O2/c1-2-11(13)7-6-10-12-8-4-3-5-9-12;1-2(3)4/h11,13H,2-5,8-10H2,1H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDDGIDKTSNZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#CCN1CCCCC1)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5026849.png)

![2-(3-METHOXYPHENYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE](/img/structure/B5026854.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5026856.png)
![5-acetyl-4-(2-chlorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5026858.png)
![1-{2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-onehydrochloride](/img/structure/B5026864.png)

![dimethyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B5026910.png)
![2-(4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5026916.png)


![2-[(5Z)-5-[[3-ethoxy-4-(3-nitrobenzoyl)oxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5026961.png)
![2-(3-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5026964.png)
![methyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5026970.png)
